molecular formula C17H13ClN4OS B3573295 2-amino-6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-ethyl-3,5-pyridinedicarbonitrile

2-amino-6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-ethyl-3,5-pyridinedicarbonitrile

Cat. No.: B3573295
M. Wt: 356.8 g/mol
InChI Key: AAMOYCYJVYEOQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-amino-6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-ethyl-3,5-pyridinedicarbonitrile” is a chemical compound with the molecular formula C24H19ClN4O4S and a molecular weight of 494.95 . It is part of the class of compounds known as indole derivatives, which are aromatic compounds containing the indole nucleus . Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Synthesis Analysis

The synthesis of such compounds often involves direct interaction of various 2-halo derivatives with sulfur-containing reagents . There are also methods where the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .

Future Directions

The future directions for “2-amino-6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-ethyl-3,5-pyridinedicarbonitrile” could involve further exploration of its biological activities and potential therapeutic applications, given the diverse biological activities exhibited by indole derivatives . Additionally, the development of new synthesis methods and the study of its chemical reactions could also be areas of future research .

Properties

IUPAC Name

2-amino-6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-ethylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4OS/c1-2-12-13(7-19)16(21)22-17(14(12)8-20)24-9-15(23)10-3-5-11(18)6-4-10/h3-6H,2,9H2,1H3,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMOYCYJVYEOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC(=C1C#N)SCC(=O)C2=CC=C(C=C2)Cl)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-ethyl-3,5-pyridinedicarbonitrile
Reactant of Route 2
Reactant of Route 2
2-amino-6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-ethyl-3,5-pyridinedicarbonitrile
Reactant of Route 3
Reactant of Route 3
2-amino-6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-ethyl-3,5-pyridinedicarbonitrile
Reactant of Route 4
Reactant of Route 4
2-amino-6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-ethyl-3,5-pyridinedicarbonitrile
Reactant of Route 5
Reactant of Route 5
2-amino-6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-ethyl-3,5-pyridinedicarbonitrile
Reactant of Route 6
Reactant of Route 6
2-amino-6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-ethyl-3,5-pyridinedicarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.